molecular formula C12H18N2O2S2 B13729585 6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione CAS No. 34419-09-5

6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

Cat. No.: B13729585
CAS No.: 34419-09-5
M. Wt: 286.4 g/mol
InChI Key: WBWKJUVLWCTQAW-UHFFFAOYSA-N
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Description

6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a complex organic compound with a unique structure that includes a diethylaminoethyl group and a dithiino-pyrrole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a diethylaminoethyl halide with a dithiino-pyrrole-dione precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the dione to a diol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Sodium hydride, potassium carbonate, dichloromethane, or tetrahydrofuran as solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, while the dithiino-pyrrole-dione core can undergo redox reactions, influencing cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Bromo-ethyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione: Similar structure but with a bromoethyl group instead of a diethylaminoethyl group.

    2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione: Similar dithiino core but with a furan ring instead of a pyrrole ring.

Uniqueness

6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is unique due to its combination of a diethylaminoethyl group and a dithiino-pyrrole-dione core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

34419-09-5

Molecular Formula

C12H18N2O2S2

Molecular Weight

286.4 g/mol

IUPAC Name

6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

InChI

InChI=1S/C12H18N2O2S2/c1-3-13(4-2)5-6-14-11(15)9-10(12(14)16)18-8-7-17-9/h3-8H2,1-2H3

InChI Key

WBWKJUVLWCTQAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C1=O)SCCS2

Origin of Product

United States

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